![molecular formula C15H12FN3OS B2897392 2-[(2-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896345-00-9](/img/structure/B2897392.png)
2-[(2-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar triazine derivatives have been synthesized through various methods. For instance, an efficient method for the preparation of novel pyrimido[1,2-a][1,3,5]triazin-6-one derivatives functionalized in positions 2, 4, and 7 of the ring was developed .Chemical Reactions Analysis
Triazine derivatives are known to undergo a variety of chemical reactions. For example, they can participate in metal-catalyzed synthesis reactions .Applications De Recherche Scientifique
Synthesis and Characterization
- An efficient approach for the regioselective synthesis of related heterocyclic amides demonstrates the potential utility of similar structures in strategic intermediate preparations. This synthesis involves microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, showcasing innovative methods in organic synthesis and the study of molecular interactions through crystallographic analysis and theoretical studies, such as density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
- The study of 4,7-diaryl-2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines, compounds structurally related to the specified chemical, provides insights into the conformation and intermolecular interactions of these molecules. These findings include observations on aromatic delocalization and the different conformations adopted by substituents, contributing to the understanding of molecular structures and their potential applications in materials science (Insuasty et al., 2008).
Applications in Nonlinear Optics
- The crystal structures and packing of triazine derivatives containing fluoro and other substituents have been explored for their potential in octupolar nonlinear optics. This research area focuses on materials with specific structural features that can enhance their performance in optical applications, indicating the role of such molecules in developing new optical materials with tailored properties (Boese et al., 2002).
Antimicrobial Activity
- Synthesis and evaluation of 2-fluorophenyl-4,6-disubstituted triazines reveal their antimicrobial potential against gram-positive bacteria and fungi. The structure-activity relationship studies suggest the essential role of the fluorophenyl component, pointing to the importance of selective fluorination in enhancing biological activity, which could lead to the development of new antimicrobial agents (Saleh et al., 2010).
Fluorination Effects on Molecular Properties
- Research on the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions demonstrates the significant impact of fluorine substitution. This study, through ab initio calculations, shows how fluorine affects molecular structure and stability, providing valuable insights for designing molecules with desired electronic properties (Raabe et al., 1996).
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-10-5-4-8-19-13(10)17-14(18-15(19)20)21-9-11-6-2-3-7-12(11)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZBXLZCDJMQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B2897310.png)
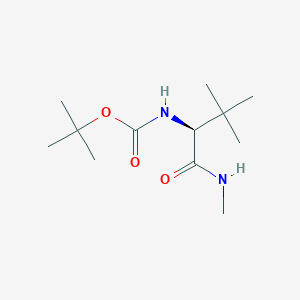
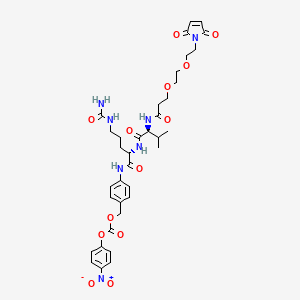
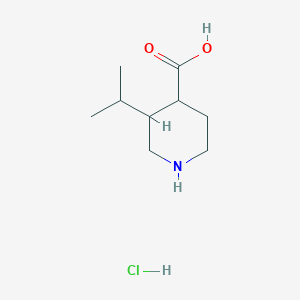
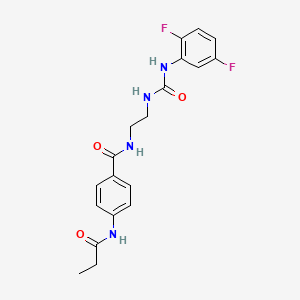
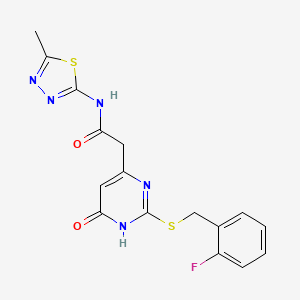
![2-[2-(2-Methoxyethylamino)ethoxy]ethanol](/img/structure/B2897319.png)
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2897323.png)
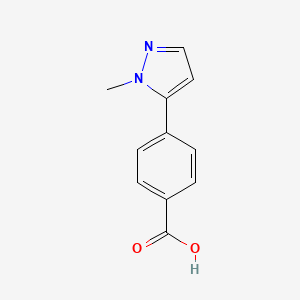

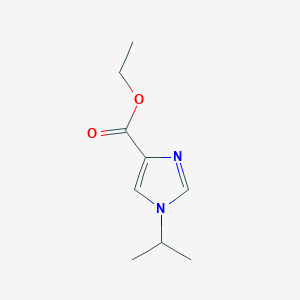
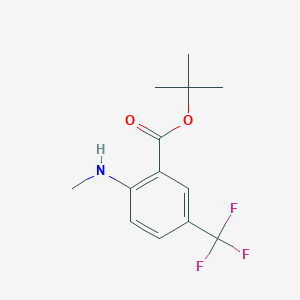
![1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol](/img/structure/B2897330.png)
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2897331.png)